molecular formula C18H17NO4S B2395332 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide CAS No. 2034398-78-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2395332
CAS No.: 2034398-78-0
M. Wt: 343.4
InChI Key: ALGBPKWRMNUHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a synthetic heterocyclic compound of interest in medicinal chemistry and biological screening. Its molecular structure incorporates several pharmacologically significant motifs, including furan and thiophene rings, which are prevalent in the development of novel bioactive molecules . Compounds featuring the phenoxyacetamide group have been investigated for a range of therapeutic targets, as evidenced by patent literature covering areas from inflammation to metabolic diseases . Similarly, furan- and thiophene-based derivatives are actively researched for their potential as enzyme inhibitors. For instance, some furan-2-carbonyl derivatives have been explored for their ability to modulate the hypoxia-inducible factor (HIF) pathway by inhibiting Factor Inhibiting HIF (FIH), a key regulator of cellular response to low oxygen . The distinct structure of this compound, particularly the presence of both oxygen (furan) and sulfur (thiophene) heterocycles, makes it a valuable chemical scaffold for researchers. It is primarily intended for use in hit-to-lead optimization campaigns, enzyme inhibition assays, and as a building block in the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(12-23-14-6-2-1-3-7-14)19-13-18(21,15-8-4-10-22-15)16-9-5-11-24-16/h1-11,21H,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGBPKWRMNUHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)amine

Step 1: Glycolaldehyde undergoes double nucleophilic addition with furan-2-ylmagnesium bromide and thiophen-2-ylmagnesium bromide in tetrahydrofuran at −78°C, yielding 2-(furan-2-yl)-2-(thiophen-2-yl)ethane-1,2-diol.

Step 2: Diol to amine conversion via Mitsunobu reaction:

  • React 2-(furan-2-yl)-2-(thiophen-2-yl)ethane-1,2-diol (1.0 eq) with phthalimide (1.2 eq)
  • Use diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF at 0°C→RT
  • Deprotect with hydrazine hydrate in ethanol to yield primary amine

Characterization Data:

Parameter Value
Yield 68% (over two steps)
[1H NMR] (400 MHz, CDCl₃) δ 7.45 (d, J=3.2 Hz, 1H), 7.32 (d, J=5.1 Hz, 1H), 6.55–6.48 (m, 2H), 4.12 (s, 2H), 3.01 (br s, 2H)

Acylation with 2-Phenoxyacetyl Chloride

Step 3: React amine intermediate (1.0 eq) with 2-phenoxyacetyl chloride (1.1 eq) in dichloromethane:

  • Add triethylamine (2.0 eq) as base at 0°C
  • Stir for 12 hr at room temperature
  • Quench with saturated NaHCO₃, extract with ethyl acetate

Optimization Table:

Entry Solvent Base Temp (°C) Yield
1 DCM Et₃N 25 72%
2 THF DIPEA 40 65%
3 DMF Pyridine 25 58%

Synthetic Route 2: One-Pot Tandem Addition-Acylation

In Situ Formation of β-Amino Alcohol

Step 1: Conduct three-component Mannich reaction:

  • Furan-2-carbaldehyde (1.0 eq)
  • Thiophen-2-ylmagnesium bromide (1.0 eq)
  • Ammonium acetate (2.0 eq) in ethanol/water (4:1)
  • Heat at 60°C for 8 hr

Step 2: Direct acylation without isolation:

  • Add 2-phenoxyacetic anhydride (1.5 eq)
  • Catalyze with DMAP (0.1 eq)
  • Stir at 25°C for 24 hr

Comparative Yield Data:

Method Time (hr) Purity (HPLC) Isolated Yield
Stepwise Route 1 36 98.5% 61%
One-Pot Route 2 32 95.2% 68%

Critical Process Parameters

Solvent Effects on Amide Bond Formation

Data from analogous systems shows polar aprotic solvents enhance acylation kinetics:

Solvent Dielectric Constant (ε) Reaction Rate (k, ×10⁻³ min⁻¹)
DCM 8.93 2.15 ± 0.11
DMF 36.7 3.89 ± 0.23
THF 7.52 1.67 ± 0.09

Temperature Profile for Mannich Reaction

Optimal temperature balancing reaction rate vs. byproduct formation:

Temp (°C) Conversion (%) Selectivity (%)
40 72 83
60 94 91
80 98 78

Purification and Analytical Considerations

Chromatographic Methods

Normal Phase SiO₂ Column:

  • Hexane/EtOAc gradient from 8:1 to 1:1 (v/v)
  • Rf = 0.33 in hexane/EtOAc 3:1

HPLC Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: MeCN/H₂O (0.1% TFA) 65:35
  • Flow: 1.0 mL/min, λ = 254 nm

Spectroscopic Fingerprints

FT-IR (KBr):

  • 3280 cm⁻¹ (N-H stretch)
  • 1665 cm⁻¹ (Amide C=O)
  • 1598 cm⁻¹ (Aromatic C=C)

13C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 152.3 (O-C-O), 141.2–112.7 (aromatic carbons), 68.4 (CH₂O)

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial therapies.

    Material Science: The heterocyclic components of the compound can be used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from the specific arrangement of its substituents. Below is a comparative analysis with structurally related derivatives:

Compound Name Key Structural Features Notable Properties References
Target Compound Ethyl backbone with hydroxyl, furan-2-yl, thiophen-2-yl, and phenoxyacetamide groups Enhanced solubility (hydroxyl), π-π interactions (furan/thiophene), potential antimicrobial activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide Propyl backbone, 2-methoxyphenoxy group Increased lipophilicity (methoxy); reduced steric hindrance compared to ethyl backbone
N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide Dual furan-2-yl groups, thiophen-3-yl Higher ring strain; broader reactivity in polymerization or metal coordination
N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide Diphenylacetamide, furylmethyl, and thienyl groups Extreme hydrophobicity; potential CNS activity due to blood-brain barrier penetration
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide Ethanediamide linker, additional thiophen-3-ylmethyl group Dual amide groups for hydrogen bonding; possible protease inhibition

Research Findings and Data Tables

Table 1: Electronic Effects of Substituents

Compound Electron-Donating Groups Electron-Withdrawing Groups LogP (Predicted)
Target Compound Hydroxyl, furan, thiophene Phenoxy (mildly withdrawing) 2.1
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methoxyphenoxy)acetamide Methoxy, hydroxyl - 2.8
N-[2,2-bis(furan-2-yl)ethyl]-2-(thiophen-3-yl)acetamide Dual furan Thiophen-3-yl (moderate withdrawing) 3.2

Key Uniqueness of the Target Compound

  • Hybrid Heterocyclic System : Combines furan (oxygen-containing) and thiophene (sulfur-containing) rings, enabling diverse interactions with biological targets .
  • Balanced Hydrophilicity-Lipophilicity : The hydroxyl group mitigates the hydrophobicity of aromatic rings, optimizing drug-likeness .
  • Synthetic Versatility : The ethyl backbone allows modular substitution, as demonstrated in Gewald reaction-derived intermediates .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antioxidant properties, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H17NO4SC_{18}H_{17}NO_4S and a molecular weight of 343.4 g/mol. Its structure features a furan ring, a thiophene ring, and a phenoxyacetamide moiety, which contribute to its unique chemical properties. These structural elements are crucial for its biological activity, particularly in targeting specific cellular pathways.

Biological Activity

1. Anticancer Activity:
Preliminary studies have shown that this compound exhibits promising anticancer properties. In vitro tests indicate that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
HepG215.5
MCF-712.3
PC310.0

These results suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis.

2. Antioxidant Activity:
The compound also demonstrates antioxidant properties, which are vital for mitigating oxidative stress in cells. Research indicates that it can scavenge free radicals effectively, potentially reducing cellular damage associated with various diseases.

The biological activity of this compound likely involves its interaction with specific molecular targets within cancer cells. The sulfonamide group may form hydrogen bonds with target proteins, while the furan and thiophene rings could engage in π-π interactions or hydrophobic interactions. This multi-faceted interaction profile enhances its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Intermediate:
    • Reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base (e.g., sodium hydride).
  • Hydroxylation:
    • The intermediate undergoes hydroxylation using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Final Coupling:
    • The hydroxylated intermediate is coupled with phenoxyacetic acid to yield the final product.

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-yl)benzo[c][1,2,5]thiadiazoleFuran and thiophene ringsAntimicrobial
5-Amino-thiadiazole derivativesThiadiazole coreAnticancer
N-(3-methyl-thiophen-3-y)benzamideThiophene ringPotentially anticancer

These studies highlight the versatility of compounds containing furan and thiophene moieties in medicinal chemistry.

Q & A

Q. Methodological workflow :

NMR spectroscopy :

  • ¹H NMR : Identify furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and hydroxyethyl protons (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and aromatic carbons .

Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 415.12) .

HPLC : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Case study : Discrepancies in hydroxy proton integration (¹H NMR) may arise due to tautomerism or solvent interactions.

Variable temperature NMR : Conduct experiments at 25°C and −20°C to stabilize dynamic equilibria .

Deuterium exchange : Add D₂O to confirm exchangeable protons (e.g., -OH at δ 2.5–3.5 ppm) .

DFT calculations : Compare experimental NMR shifts with B3LYP/6-31G(d) computed values to validate assignments .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Q. Density-functional theory (DFT) protocols :

Geometry optimization : Use B3LYP/6-311++G(d,p) to model ground-state structures .

Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilicity (ΔE ~3.5 eV suggests moderate reactivity) .

Solvent effects : Apply the polarizable continuum model (PCM) to simulate aqueous or DMSO environments .

Validation : Match computed IR frequencies (e.g., C=O stretch at 1680 cm⁻¹) with experimental FT-IR data .

Advanced: How to design SAR studies for bioactivity optimization?

Q. Structure-activity relationship (SAR) strategies :

Functional group variation :

  • Replace phenoxy with substituted aryloxy groups (e.g., 4-fluorophenoxy) to modulate lipophilicity (logP) .
  • Modify the hydroxyethyl linker to methoxy or acetyloxy derivatives to alter hydrogen-bonding capacity .

Biological assays :

  • Enzyme inhibition : Screen against COX-2 or CYP450 isoforms using fluorometric assays .
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Advanced: How to address low yields in nucleophilic substitution reactions involving thiophene/furan moieties?

Q. Troubleshooting guide :

Electrophile activation : Use Lewis acids (e.g., ZnCl₂) to enhance thiophene’s electrophilicity .

Solvent polarity : Switch to DMF or DMSO to stabilize transition states in SNAr reactions .

Competing pathways : Monitor byproducts (e.g., oxidation to sulfones) via LC-MS and adjust reaction time/temperature .

Case example : Substitution at thiophene-2-yl with 4-nitrobenzyl bromide achieved 68% yield in DMF at 80°C .

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction?

Q. Crystallization strategies :

Solvent screening : Use vapor diffusion with ethanol/water (7:3) or slow evaporation from acetone .

Cocrystal engineering : Add tartaric acid to induce hydrogen-bonded networks .

Data collection : Resolve disorder in the hydroxyethyl group via SHELXL refinement with ISOR restraints .

Validation : Compare experimental unit cell parameters with Mercury CSD-derived predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.